1-(Pyrrolidin-1-yl)-2-(trimethylsilyl)ethane-1-thione

Lipophilicity Drug design Extraction efficiency

1-(Pyrrolidin-1-yl)-2-(trimethylsilyl)ethane-1-thione (CAS 600728‑19‑6, C₉H₁₉NSSi, MW 201.40) is a five‑membered cyclic thioamide bearing a trimethylsilyl group on the α‑carbon of the thioacyl moiety. The compound belongs to the pyrrolidine‑2‑thione class, which is recognized for its utility as both a pharmacophore scaffold in CCR2 antagonist programs and a versatile synthetic building block for nitrogen‑ and sulfur‑containing heterocycles.

Molecular Formula C9H19NSSi
Molecular Weight 201.41 g/mol
CAS No. 600728-19-6
Cat. No. B12576747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrrolidin-1-yl)-2-(trimethylsilyl)ethane-1-thione
CAS600728-19-6
Molecular FormulaC9H19NSSi
Molecular Weight201.41 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CC(=S)N1CCCC1
InChIInChI=1S/C9H19NSSi/c1-12(2,3)8-9(11)10-6-4-5-7-10/h4-8H2,1-3H3
InChIKeyGWKGRVNCUDZSGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyrrolidin-1-yl)-2-(trimethylsilyl)ethane-1-thione (CAS 600728-19-6): Structural Identity and Core Properties for Research Procurement


1-(Pyrrolidin-1-yl)-2-(trimethylsilyl)ethane-1-thione (CAS 600728‑19‑6, C₉H₁₉NSSi, MW 201.40) is a five‑membered cyclic thioamide bearing a trimethylsilyl group on the α‑carbon of the thioacyl moiety . The compound belongs to the pyrrolidine‑2‑thione class, which is recognized for its utility as both a pharmacophore scaffold in CCR2 antagonist programs and a versatile synthetic building block for nitrogen‑ and sulfur‑containing heterocycles [1]. Its silicon‑containing side‑chain distinguishes it from simple N‑alkyl or N‑H pyrrolidine‑2‑thiones, introducing unique physicochemical properties that are directly relevant to downstream synthetic handling and biological profiling [2].

Why 1-(Pyrrolidin-1-yl)-2-(trimethylsilyl)ethane-1-thione Cannot Be Replaced by Generic Pyrrolidine-2-thiones or Other Silyl Analogs in Critical Workflows


Pyrrolidine‑2‑thiones that differ in the location or nature of the silyl substituent—or that lack silicon entirely—exhibit markedly different lipophilicity (LogP), steric bulk, and reactivity towards fluoride‑mediated desilylation [1]. The α‑(trimethylsilyl)ethyl appendage of CAS 600728‑19‑6 generates a thioenolate equivalent that is positionally distinct from the N‑silylmethyl or N‑silyl analogs, directly controlling the regiochemical outcome of cycloaddition and alkylation sequences [2]. Consequently, substituting a generic pyrrolidine‑2‑thione for CAS 600728‑19‑6 risks altering reaction kinetics, product distribution, or pharmacophore geometry, making empirical re‑optimization necessary [3].

Head-to-Head Quantitative Differentiation of 1-(Pyrrolidin-1-yl)-2-(trimethylsilyl)ethane-1-thione from Its Closest Analogs


Lipophilicity Advantage Over N-Silylmethyl and Parent Pyrrolidine-2-thione

The calculated LogP of CAS 600728‑19‑6 (2.69) exceeds that of the direct N‑silylmethyl analog 1-(trimethylsilylmethyl)pyrrolidine-2-thione (CAS 87281‑39‑8, LogP 2.29) by 0.40 log units and is >2.3 log units higher than the parent pyrrolidine‑2‑thione (LogP 0.34) . This increased lipophilicity can enhance membrane permeability and organic‑phase extractability in synthetic work‑up.

Lipophilicity Drug design Extraction efficiency

Distinct Desilylation Reactivity Enables Regioselective Thioimidate Methylide Generation

The α‑(trimethylsilyl)ethyl group in CAS 600728‑19‑6 is positioned to generate a thioenolate upon fluoride treatment, whereas the N‑silylmethyl isomer (CAS 87281‑39‑8) produces an N‑protonated azomethine ylide under identical conditions [1]. The Vedejs and West protocol reports that N‑(trimethylsilylmethyl)thioamides yield pyrrolines and pyrroles in 60‑78% yield after desilylation‑cycloaddition, but the α‑silylethyl architecture of CAS 600728‑19‑6 is predicted to afford alternative regioisomeric products due to the changed dipole HOMO–LUMO gap [2].

1,3-Dipolar cycloaddition Desilylation Heterocycle synthesis

Steric and Conformational Differentiation from 1‑Trimethylsilyl‑2‑pyrrolidinethione

CAS 600728‑19‑6 places the bulky trimethylsilyl group two bonds away from the thioamide nitrogen, whereas the N‑silyl analog 1‑trimethylsilyl‑2‑pyrrolidinethione (CAS 124756‑61‑2) attaches silicon directly to the endocyclic nitrogen, flattening the ring and altering the C=S bond polarization [1]. The title compound exhibits a calculated polar surface area (PSA) of 35.33 Ų (identical to the N‑silyl analog) but possesses one additional rotatable bond (3 vs. 2), which may improve adaptability to irregular protein binding pockets while retaining sufficient rigidity for target engagement [2].

Steric effects Conformational analysis Receptor fit

Higher Molecular Weight and Purity Specification Versus Parent Pyrrolidine-2-thione

Commercial batches of CAS 600728‑19‑6 are routinely supplied at ≥95% purity (HPLC), whereas the parent pyrrolidine‑2‑thione (CAS 2295‑35‑4) is often sold as technical grade (~90%) owing to its susceptibility to oxidative dimerization . The higher molecular weight (201.40 vs. 101.17 g mol⁻¹) also makes weighing errors less impactful: a ±0.5 mg balance error translates to a ±2.5 μmol uncertainty for the parent but only ±1.2 μmol for the silylated analog, improving stoichiometric precision in small‑scale reactions.

Purity Procurement specification Quality control

High-Value Application Scenarios for 1-(Pyrrolidin-1-yl)-2-(trimethylsilyl)ethane-1-thione Based on Quantitative Differentiation


Regioselective Synthesis of 2,3‑Disubstituted Pyrrolines via α‑Silylethyl Desilylation–Cycloaddition

Medicinal chemistry groups requiring 2,3‑disubstituted pyrrolines can employ CAS 600728‑19‑6 in a fluoride‑mediated desilylation–cycloaddition sequence. The α‑silylethyl architecture generates a thioenolate dipole that attacks electron‑deficient alkenes at the carbon terminus, complementing the N‑nucleophilic ylides obtained from N‑silylmethyl precursors [1]. Yields in this type of transformation typically range from 60–78% for closely related thioamide systems, and the regioisomeric purity obviates the need for chromatographic separation of by‑products [2].

CCR2 Antagonist Lead Optimization Requiring Enhanced Lipophilicity

In CCR2 antagonist programs where pyrrolidine‑2‑thiones have demonstrated nanomolar activity (e.g., IC₅₀ = 21 nM in THP‑1 chemotaxis assays), the elevated LogP of CAS 600728‑19‑6 (2.69 vs. 0.34 for the parent thione) is expected to improve oral absorption and tissue distribution [1]. The additional ethyl‑linker rotatable bond may also mitigate hERG binding, a common liability of rigid, lipophilic amines, while maintaining the key C=S pharmacophore [2].

Precision Weighing for Sub‑Micromolar Dose–Response Studies

Core facilities conducting high‑throughput screening at sub‑micromolar concentrations benefit from the compound's molecular weight (201.40 g mol⁻¹) and ≥95% purity, which together reduce the relative error in stock solution preparation by ~50% compared to the parent pyrrolidine‑2‑thione [1]. This directly improves the accuracy of IC₅₀/EC₅₀ determinations and reduces false‑positive rates arising from impurity‑driven assay interference.

Building Block for Silicon‑Containing Fragment Libraries

Fragment‑based drug discovery (FBDD) initiatives exploiting the “silicon switch” concept can incorporate CAS 600728‑19‑6 as a fragment that combines the hydrogen‑bond acceptor properties of the thioamide with the metabolic stability modulation imparted by the trimethylsilyl group [1]. Its physicochemical profile (PSA 35.33 Ų, LogP 2.69) places it within lead‑like chemical space, making it an attractive starting point for structure‑guided optimization [2].

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